molecular formula C6H6ClNO B031247 (4-Chloropyridin-2-yl)methanol CAS No. 63071-10-3

(4-Chloropyridin-2-yl)methanol

Cat. No.: B031247
CAS No.: 63071-10-3
M. Wt: 143.57 g/mol
InChI Key: UEAIOHHGRGSGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloropyridin-2-yl)methanol (CAS No. 63071-10-3) is a pyridine derivative with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol . It features a hydroxymethyl group (–CH₂OH) at the 2-position and a chlorine atom at the 4-position of the pyridine ring. Key physical properties include a density of 1.3 g/cm³, a boiling point of 238.6°C, and a melting point of 0°C . The compound is commercially available (e.g., BLD Pharmatech Ltd.) at a premium price (~$240/g) for research applications, particularly in organic synthesis and chiral ligand preparation . Its reactivity is influenced by the electron-withdrawing chlorine atom, which directs electrophilic substitutions to specific ring positions, and the hydroxymethyl group, which can undergo oxidation or esterification .

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chloropyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-chloropyridine with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (4-Chloropyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form (4-Chloropyridin-2-yl)methanal.

    Reduction: The compound can be reduced to form (4-Chloropyridin-2-yl)methane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products:

    Oxidation: (4-Chloropyridin-2-yl)methanal

    Reduction: (4-Chloropyridin-2-yl)methane

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(4-Chloropyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloropyridin-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with different substrates.

Comparison with Similar Compounds

The following table compares (4-Chloropyridin-2-yl)methanol with structurally related pyridine methanol derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
This compound 63071-10-3 C₆H₆ClNO 143.57 –Cl (4-position), –CH₂OH (2) Precursor for chiral ligands, macrocycles, and pharmaceuticals
(4-Chloro-5-fluoropyridin-2-yl)methanol 113209-90-8 C₆H₅ClFNO 161.56 –Cl (4), –F (5), –CH₂OH (2) Potential agrochemical intermediate; enhanced reactivity due to dual halogenation
(3,5-Dichloropyridin-2-yl)methanol 275383-87-4 C₆H₅Cl₂NO 178.02 –Cl (3,5), –CH₂OH (2) Increased lipophilicity; used in metal-catalyzed cross-coupling reactions
(4-Nitropyridin-2-yl)methanol 98197-88-7 C₆H₆N₂O₃ 154.12 –NO₂ (4), –CH₂OH (2) High electron-withdrawing effect; intermediate in explosive or dye synthesis
(4-Chloro-3-methylpyridin-2-yl)methanol 59886-85-0 C₇H₈ClNO 157.60 –Cl (4), –CH₃ (3), –CH₂OH (2) Steric hindrance from methyl group; explored in medicinal chemistry

Key Structural and Functional Differences:

Halogenation Patterns: The 4-chloro substitution in this compound provides moderate electron withdrawal, balancing reactivity and stability. In contrast, dual halogenation (e.g., 4-Cl/5-F in 113209-90-8) enhances electrophilicity, making the compound more reactive in nucleophilic aromatic substitutions .

Functional Group Effects: The nitro group in (4-Nitropyridin-2-yl)methanol (98197-88-7) strongly deactivates the pyridine ring, directing reactions to meta positions. This contrasts with the chlorine in this compound, which allows ortho/para reactivity .

Applications: this compound is widely used in asymmetric synthesis, such as the preparation of (1S)-(–)-1-(4-Chloropyridin-2-yl)ethanol, a chiral building block for macrocyclic carbamates . Fluorinated analogs (e.g., 113209-90-8) are prioritized in agrochemical research due to fluorine’s metabolic stability and bioavailability enhancement .

Biological Activity

(4-Chloropyridin-2-yl)methanol, with the chemical formula C6_6H6_6ClNO, is a compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial, antitumor, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a hydroxymethyl group and a chlorine atom. The presence of the chlorine atom at the 4-position of the pyridine ring enhances the compound's reactivity and potential biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study synthesized various pyridine derivatives and evaluated their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 3.9 µg/mL against Mycobacterium luteum .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)
1Escherichia coli15
2Staphylococcus aureus10
3Mycobacterium luteum3.9
4Candida tenuis20
5Aspergillus niger25

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising antitumor activity . In vitro studies using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) demonstrated that certain derivatives significantly inhibited cell viability. For example, one derivative exhibited an IC50_{50} value of 39.2 ± 1.7 μM against MDA-MB-231 cells, suggesting potent anticancer properties .

Table 2: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50_{50} (μM)
AMDA-MB-23139.2 ± 1.7
BU-8745.0 ± 2.5
CHT-2950.3 ± 3.0

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Kinases : Molecular modeling studies suggest that certain derivatives may inhibit key protein kinases involved in cancer cell proliferation, specifically targeting the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine-threonine kinases .
  • Disruption of Membrane Integrity : The antimicrobial action may involve disrupting bacterial membrane integrity, leading to cell lysis.
  • Apoptosis Induction : In tumor cells, these compounds may induce apoptosis through intrinsic pathways, contributing to reduced cell viability.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine-based compounds, including this compound derivatives. The study systematically assessed their biological activities, revealing that modifications in the structure significantly influenced their potency against both microbial and cancerous cells .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Chloropyridin-2-yl)methanol, and how is purity validated?

Answer:

  • Synthesis : A common approach involves nucleophilic substitution at the 4-position of pyridine derivatives. For example, hydroxymethylation using formaldehyde under basic conditions (e.g., NaOH) can introduce the methanol group .
  • Purification : Recrystallization from methanol or column chromatography is employed to isolate high-purity product .
  • Validation : Purity is confirmed via melting point analysis (43–47°C) and spectroscopic methods (¹H/¹³C NMR, IR). High-resolution mass spectrometry (HRMS) validates molecular weight (143.57 g/mol) .

Q. How is this compound characterized structurally and functionally?

Answer:

  • Structural Analysis : Single-crystal X-ray diffraction (using SHELX programs) determines bond lengths and angles. Computational tools like PubChem-derived InChI codes (e.g., InChI=1S/C6H6ClNO) aid in structural verification .
  • Functional Groups : FT-IR identifies hydroxyl (-OH) and C-Cl stretches. UV-Vis spectroscopy assesses electronic transitions influenced by the chloro substituent .
  • Physicochemical Properties : LogP (1.23) and polar surface area (33.12 Ų) are calculated to predict solubility and bioavailability .

Q. What are the primary research applications of this compound?

Answer:

  • Pharmaceutical Intermediates : It serves as a precursor for antihistamines like Carbinoxamine Meleate .
  • Agrochemical Development : The chloro and hydroxymethyl groups enable derivatization into pesticides or antifungal agents .
  • Coordination Chemistry : The pyridine nitrogen and hydroxyl group can act as ligands for metal complexes .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the functionalization of this compound?

Answer:

  • Substitution vs. Addition : The chloro group at the 4-position directs electrophilic substitution to the 2- or 6-positions. For example, Suzuki-Miyaura coupling requires Pd catalysts and inert conditions to retain the hydroxymethyl group .
  • Steric Effects : Bulky reagents favor substitution at the less hindered 6-position. Computational modeling (DFT) predicts reactivity hotspots .
  • Contradictions : Conflicting reports on Friedel-Crafts alkylation outcomes may arise from solvent polarity (e.g., DMF vs. THF) or temperature gradients .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Answer:

  • Optimization : DOE (Design of Experiments) evaluates variables like catalyst loading (e.g., Pd(PPh₃)₄), reaction time, and temperature. For example, increasing Pd concentration from 2% to 5% improved cross-coupling yields by 20% .
  • Analytical Validation : LC-MS monitors side products (e.g., dechlorinated byproducts). Conflicting melting points may indicate polymorphic forms, requiring PXRD analysis .
  • Reproducibility : Standardizing anhydrous conditions (e.g., molecular sieves) mitigates hydrolysis of intermediates .

Q. How can computational models predict the bioactivity of this compound derivatives?

Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl) with antimicrobial activity. For example, replacing Cl with CF₃ increases logP and membrane permeability .
  • Docking Studies : Pyridine-derived analogs show affinity for cytochrome P450 enzymes. Molecular dynamics simulations assess binding stability .
  • Toxicity Prediction : ADMET tools (e.g., SwissADME) evaluate hepatotoxicity risks based on metabolic pathways .

Q. What advanced techniques characterize chiral derivatives of this compound?

Answer:

  • Chiral Resolution : HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. Example: (R)- and (S)-isomers of α-(4-chlorophenyl) derivatives .
  • Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental and simulated spectra .
  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control stereochemistry during hydroxymethylation .

Q. Methodological Challenges

Q. What are the limitations of crystallographic data for this compound complexes?

Answer:

  • Twinned Crystals : SHELXD/SHELXE algorithms resolve twinning in low-symmetry space groups (e.g., P2₁/c) .
  • Disorder Modeling : Partial occupancy of the hydroxymethyl group requires refinement constraints in SHELXL .
  • Data Quality : High-resolution synchrotron data (≤0.8 Å) mitigates errors in thermal parameter estimation .

Q. How do solvent effects alter the reactivity of this compound in nucleophilic substitutions?

Answer:

  • Polar Protic Solvents : Methanol stabilizes transition states via hydrogen bonding, accelerating SNAr reactions but risking hydroxyl group oxidation .
  • Aprotic Solvents : DMF enhances nucleophilicity of amines in displacement reactions but may require scavengers (e.g., K₂CO₃) to neutralize HCl byproducts .
  • Controlled Hydrolysis : Anhydrous DCM prevents undesired hydrolysis of chloro to hydroxyl groups during functionalization .

Properties

IUPAC Name

(4-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAIOHHGRGSGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376780
Record name (4-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63071-10-3
Record name (4-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloropyridin-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of lithium aluminum hydride (0.45 g, 11.9 mmol) in anhydrous diethyl ether (40 mL) at 0° C., a solution of methyl 4-chloro-pyridine-2-carboxylate (2.0 g, 11.7 mmol) in diethyl ether (30 mL) was added. The resulting mixture was stirred at room temp. overnight, and quenched with successive addition of water (0.45 mL), 15% aqueous NaOH (0.45 mL), and water (1.35 mL). The resultant slurry was stirred at room temp. for 30 min., and filtered through a small plug of Celite. The filtrate was washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide 4-chloro-2-hydroxymethylpyridine.
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 4-chloro-2-picoline (1.0 g, 7.84 mmol) and dichloromethane (20 mL), was added m-chloroperbenzoic acid (3.5 g, 13.2 mmol) on an ice bath, which was stirred for 1.5 hours at room temperature. Water and sodium hydrogencarbonate were added to the reaction, followed by extraction with dichloromethane. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. Acetic anhydride (20 mL) was added to the residue obtained by concentrating the filtrate under a reduced pressure, and this was stirred for 1 hour at 100° C. The reaction mixture was cooled to room temperature and concentrated under a reduced pressure. A 5 N aqueous sodium hydroxide solution (1.57 mL, 7.87 mmol) was added to a mixture of the resulting residue and methanol (20 mL) on an ice bath, which was stirred for 1.5 hours at room temperature. Water was added to the mixture, which was then extracted with ethyl acetate. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure and the residue was purified by NH silica gel column chromatography (heptane:ethyl acetate=6:1) to obtain the title compound (200 mg, 18%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
18%

Synthesis routes and methods III

Procedure details

4-chloropyridine-N-oxide (4.4 g) was dissolved in methylene chloride (68 ml), trimethyloxonium tetrafluoroborate (5.0 g) was added to the mixture, and the mixture was stirred for 90 minutes at room temperature. The solvent was removed under reduced pressure, the obtained residue was dissolved in methanol, and an aqueous solution (6.8 ml) of ammonium peroxodisulfate (1.54 g) was added thereto under heat reflux. An aqueous solution (3.4 ml) of ammonium peroxodisulfate (0.77 g) was further added to the mixture after 30 minutes, the mixture was stirred for 1 hour. After allowing the mixture to be cooled to room temperature, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give (4-chloro-2-pyridinyl)methanol (3.0 g).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 4-chloropyridine N-oxide (5 g, 38.6 mmol) and trimethyloxonium tetrafluoroborate (5.94 g, 40.1 mmol) in CH2Cl2 (115 mL) was stirred for two hours at ambient temperature. The solvent was evaporated and the residue taken up in MeOH (115 mL) and heated to near boiling. Ammonium persulfate (1.76 g, 7.72 mmol) dissolved in H2O (7.7 mL) was added and the mixture was heated to reflux for 30 min. A second portion of ammonium persulfate (0.88 g) in H2O (3.9 mL) was added and the mixture was refluxed for another 30 min. The solvent was evaporated and the residue was partitioned between CH2Cl2 and aqueous Na2CO3 (10% w/v). The organic layer was washed with H2O, dried over MgSO4, and evaporated leaving 2.4 g (43%) of the title compound. 1H NMR (CDCl3) δ 8.20 (d, 1H, J=5.0 Hz, H-6); 7.31 (s, 1H, H-3); 7.04 (d, 1H, J=5.0 Hz, H-5); 5.46 (s, 1H, OH); 4.61 (s, 2H, CH2).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
Name
Ammonium persulfate
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
7.7 mL
Type
solvent
Reaction Step Two
Name
ammonium persulfate
Quantity
0.88 g
Type
reactant
Reaction Step Three
Name
Quantity
3.9 mL
Type
solvent
Reaction Step Three
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(4-Chloropyridin-2-yl)methanol
(4-Chloropyridin-2-yl)methanol
(4-Chloropyridin-2-yl)methanol
(4-Chloropyridin-2-yl)methanol
(4-Chloropyridin-2-yl)methanol
(4-Chloropyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.